An In-depth Technical Guide to 15-Keto-17-phenyl trinor Prostaglandin F2α: Structure, Synthesis, and Biological Relevance
An In-depth Technical Guide to 15-Keto-17-phenyl trinor Prostaglandin F2α: Structure, Synthesis, and Biological Relevance
This guide provides a comprehensive technical overview of 15-Keto-17-phenyl trinor Prostaglandin F2α, a significant metabolite of the potent ocular hypotensive agent, Bimatoprost. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical architecture, metabolic generation, and potential biological implications, grounded in established scientific literature.
Introduction: The Prostaglandin Landscape and the Significance of 15-Keto Metabolites
Prostaglandins (PGs) are a class of lipid compounds derived from fatty acids that exert a wide array of physiological effects, including regulation of inflammation, blood pressure, and smooth muscle contraction. Prostaglandin F2α (PGF2α) and its analogs are particularly recognized for their potent activity at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade with significant therapeutic applications, most notably in ophthalmology for the reduction of intraocular pressure (IOP) in glaucoma patients.
The biological activity of prostaglandins is often attenuated by metabolic processes, a key one being the oxidation of the hydroxyl group at the C-15 position. This conversion, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH), yields 15-keto prostaglandins. These metabolites have historically been considered less active or inactive compared to their parent compounds. However, emerging research suggests that some 15-keto metabolites may possess their own distinct biological activities.
This guide focuses on 15-Keto-17-phenyl trinor Prostaglandin F2α, a primary metabolite of 17-phenyl trinor PGF2α ethyl amide (Bimatoprost), a widely prescribed synthetic prostamide analog for glaucoma treatment. Understanding the chemical nature and biological context of this metabolite is crucial for a complete comprehension of Bimatoprost's pharmacology and for the broader field of prostaglandin research.
Chemical Structure and Properties of 15-Keto-17-phenyl trinor Prostaglandin F2α
The chemical identity of 15-Keto-17-phenyl trinor Prostaglandin F2α is defined by its unique structural features, which are a direct consequence of the metabolism of its parent compound.
Nomenclature and Identifiers
| Identifier | Value |
| Formal Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E)-3-oxo-5-phenyl-1-penten-1-yl]cyclopentyl]-5-heptenoic acid[1] |
| Synonyms | 15-keto-17-phenyl trinor PGF2α[1] |
| CAS Number | 949564-89-0[1] |
| Molecular Formula | C23H30O5[1] |
| Molecular Weight | 386.5 g/mol [1] |
| Canonical SMILES | O[C@@H]1C1[1] |
| InChI | InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1[1] |
| InChIKey | HHEYLKRDELKWGI-RKJYIPPQSA-N[1] |
Stereochemistry and Structural Features
The stereochemistry of 15-Keto-17-phenyl trinor Prostaglandin F2α is inherited from its parent molecule, with defined chiral centers on the cyclopentane ring. The key structural modifications compared to the parent PGF2α analog are:
-
15-Keto Group: The hydroxyl group at the C-15 position is oxidized to a ketone. This modification significantly alters the electronic and steric properties of the side chain.
-
17-Phenyl Group: The terminal end of the omega side chain is replaced with a phenyl group, which increases the lipophilicity and metabolic stability of the molecule.
-
Trinor: This indicates the shortening of the omega side chain by three carbon atoms.
The presence of the keto group at C-15 generally leads to a significant reduction in affinity for the FP receptor. For instance, 15-keto PGF2α exhibits a 10-fold lower activity in reducing rabbit intraocular pressure compared to PGF2α[1].
Caption: 2D representation of 15-Keto-17-phenyl trinor Prostaglandin F2α.
Metabolic Synthesis
15-Keto-17-phenyl trinor Prostaglandin F2α is not typically synthesized de novo in a laboratory setting for direct therapeutic use, but rather is a product of in vivo metabolism of its parent drug, Bimatoprost.
Enzymatic Conversion from Bimatoprost
Bimatoprost (17-phenyl trinor PGF2α ethyl amide) undergoes a two-step metabolic conversion to yield 15-Keto-17-phenyl trinor Prostaglandin F2α.[2]
-
Deamidation: The ethyl amide group of Bimatoprost is first hydrolyzed by amidases to form the corresponding free acid, 17-phenyl trinor PGF2α.[2]
-
Oxidation: The hydroxyl group at the C-15 position of 17-phenyl trinor PGF2α is then oxidized by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) to form the 15-keto metabolite.[2]
Caption: Metabolic pathway of Bimatoprost to 15-Keto-17-phenyl trinor PGF2α.
Laboratory Synthesis Considerations
Key Synthetic Steps for the Parent Compound (General Approach):
The total synthesis of prostaglandins is a complex, multi-step process. A general, well-established strategy, such as the Corey lactone approach, could be adapted. This would involve:
-
Corey Lactone Formation: Construction of the bicyclic core containing the correct stereochemistry.
-
Side Chain Introduction: Attachment of the alpha and omega side chains through reactions like Wittig or Horner-Wadsworth-Emmons reactions.
-
Functional Group Manipulations: Protection and deprotection of hydroxyl and carboxyl groups throughout the synthesis.
Oxidation of the C-15 Hydroxyl Group:
Once the 17-phenyl trinor PGF2α is synthesized, a selective oxidation of the allylic hydroxyl group at C-15 would be required. Reagents commonly used for such transformations include:
-
Manganese dioxide (MnO2)
-
Pyridinium chlorochromate (PCC)
-
Dess-Martin periodinane
The choice of oxidant and reaction conditions would be critical to avoid over-oxidation or side reactions at other functional groups.
Biological Activity and Mechanism of Action
While extensive pharmacological studies on 15-Keto-17-phenyl trinor Prostaglandin F2α are not reported in the literature, its biological activity can be inferred from the known pharmacology of its parent compound and other 15-keto prostaglandin metabolites.[3]
Interaction with the FP Receptor
The primary target of PGF2α and its analogs is the FP receptor. The C-15 hydroxyl group is known to be crucial for high-affinity binding to this receptor. The conversion to a keto group at this position generally leads to a substantial decrease in binding affinity and, consequently, reduced agonist activity.
Potential for Independent Biological Activity
Despite the expected lower affinity for the FP receptor, it is plausible that 15-Keto-17-phenyl trinor Prostaglandin F2α may exert some biological effects. Studies on other 15-keto prostaglandins have revealed that they are not entirely inert. For example, 15-keto-PGE2 has been shown to be a biologically active metabolite that can modulate EP receptor signaling.[4][5]
Therefore, it is conceivable that 15-Keto-17-phenyl trinor Prostaglandin F2α could:
-
Act as a weak partial agonist or antagonist at the FP receptor.
-
Interact with other prostanoid receptors (e.g., EP, DP, or TP receptors).
-
Have off-target effects unrelated to prostanoid receptors.
However, without specific experimental data, these possibilities remain speculative. The current consensus is that the formation of the 15-keto metabolite is a key step in the deactivation of the parent prostaglandin analog.
FP Receptor Signaling Pathway
To understand the potential, albeit likely weak, effects of 15-Keto-17-phenyl trinor Prostaglandin F2α, it is essential to comprehend the signaling cascade initiated by the activation of the FP receptor. The FP receptor is a Gq-protein coupled receptor.[6]
Signaling Cascade:
-
Ligand Binding: PGF2α or an analog binds to the FP receptor.
-
Gq Protein Activation: The receptor activates the Gq alpha subunit of the associated G-protein.
-
Phospholipase C Activation: Activated Gq stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG and increased intracellular Ca2+ activate protein kinase C (PKC).
-
Downstream Effects: PKC and Ca2+-calmodulin-dependent kinases phosphorylate various downstream targets, leading to cellular responses such as smooth muscle contraction and gene expression changes.
Transactivation of EGFR:
Some studies have shown that PGF2α can transactivate the epidermal growth factor receptor (EGFR), leading to the activation of the MAPK/ERK signaling pathway, which can influence cell proliferation.[6]
Caption: FP receptor signaling pathway.
Analytical Methodologies
The quantification of 15-keto prostaglandin metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. Due to their low endogenous concentrations, sensitive and specific analytical methods are required.
Sample Preparation
A crucial first step is the extraction and purification of the analyte from the biological sample (e.g., plasma, urine, aqueous humor). This typically involves:
-
Addition of an Internal Standard: A deuterated analog of the analyte is added to the sample to account for extraction losses and matrix effects.
-
Solid-Phase Extraction (SPE): The sample is passed through an SPE cartridge to remove interfering substances and concentrate the analyte.
-
Derivatization: To improve chromatographic properties and mass spectrometric detection, the carboxyl and hydroxyl groups may be derivatized. Common derivatization agents include pentafluorobenzyl (PFB) bromide for the carboxyl group and silylating agents (e.g., BSTFA) for the hydroxyl groups.
Instrumental Analysis
The most common techniques for the quantification of 15-keto prostaglandin metabolites are:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for its high sensitivity and specificity. A reversed-phase HPLC column is typically used to separate the analyte from other components, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique also offers high sensitivity and specificity but requires more extensive derivatization to make the analyte volatile.[7][8]
Example Protocol: Quantification of a 15-Keto Prostaglandin Metabolite in Plasma (Adapted from literature)
This protocol is a generalized procedure and would require optimization and validation for 15-Keto-17-phenyl trinor Prostaglandin F2α.
Materials:
-
Plasma sample
-
Deuterated internal standard (e.g., 15-keto-17-phenyl trinor PGF2α-d4)
-
Solid-phase extraction cartridges (e.g., C18)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
HPLC system coupled to a tandem mass spectrometer
Procedure:
-
Sample Spiking: To 1 mL of plasma, add the deuterated internal standard.
-
Protein Precipitation: Add 3 mL of cold acetonitrile, vortex, and centrifuge to pellet the proteins.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the analyte with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the specific MRM transitions for the analyte and the internal standard.
-
-
Quantification: Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Conclusion and Future Directions
15-Keto-17-phenyl trinor Prostaglandin F2α is a key metabolite of the important ocular hypotensive drug, Bimatoprost. Its formation via oxidation of the C-15 hydroxyl group represents a critical step in the deactivation of the parent compound. While currently considered to have significantly lower biological activity than its precursor, the potential for independent pharmacological effects cannot be entirely dismissed, warranting further investigation.
Future research should focus on:
-
Definitive Pharmacological Profiling: Conducting comprehensive in vitro and in vivo studies to determine if 15-Keto-17-phenyl trinor Prostaglandin F2α has any significant affinity for prostanoid or other receptors and if it elicits any biological responses.
-
Development of a Validated Analytical Method: Establishing a robust and sensitive analytical method for the routine quantification of this metabolite in clinical samples to better understand the pharmacokinetics of Bimatoprost.
-
Exploration of Other Metabolic Pathways: Investigating other potential metabolic transformations of Bimatoprost and its free acid to create a complete metabolic map.
A deeper understanding of the entire metabolic cascade of synthetic prostaglandin analogs is paramount for the rational design of new drugs with improved efficacy, duration of action, and side-effect profiles.
References
-
Organic Letters. (2022). A General Catalyst Controlled Route to Prostaglandin F2α. Retrieved from [Link]
-
PubChem. (n.d.). 13,14-dihydro-15-keto-PGF2alpha. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (1976). Prostaglandin analogs. 2. 15,15-Ketals of natural prostaglandins and prostaglandin analogs. Synthesis and biological activities. Retrieved from [Link]
-
PubMed. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Retrieved from [Link]
-
PubMed. (1981). Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in Plasma Using High Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Prostaglandin F receptor. Retrieved from [Link]
-
PubMed. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. Retrieved from [Link]
-
PubMed. (1983). The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry. Retrieved from [Link]
-
PubMed. (2003). The hydrolysis of the prostaglandin analog prodrug bimatoprost to 17-phenyl-trinor PGF2alpha by human and rabbit ocular tissue. Retrieved from [Link]
-
ScienceDirect. (2022). 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 15-keto-Prostaglandin E2 exhibits bioactive role by modulating glomerular cytoarchitecture through EP2/EP4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 6. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 15-keto-13,14-dihydro-metabolites of PGE2 and PGF2alpha in plasma using high performance liquid chromatography and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
